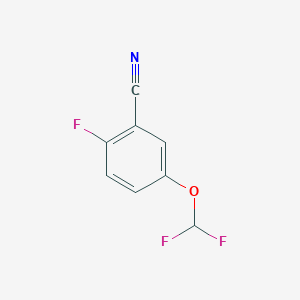

5-(Difluoromethoxy)-2-fluorobenzonitrile

Description

Properties

IUPAC Name |

5-(difluoromethoxy)-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-7-2-1-6(13-8(10)11)3-5(7)4-12/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIYYZYQQLHVTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261499-62-0 | |

| Record name | 5-(difluoromethoxy)-2-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"spectral data of 5-(Difluoromethoxy)-2-fluorobenzonitrile (NMR, IR, MS)"

Technical Whitepaper: Spectroscopic Characterization of 5-(Difluoromethoxy)-2-fluorobenzonitrile

Executive Summary

5-(Difluoromethoxy)-2-fluorobenzonitrile (C₈H₄F₃NO) represents a critical scaffold in modern medicinal chemistry. The difluoromethoxy (-OCHF₂) group acts as a lipophilic hydrogen bond donor/acceptor bioisostere, often replacing methoxy or trifluoromethyl groups to modulate metabolic stability and membrane permeability.

This guide provides a comprehensive technical analysis of the molecule's spectral signature.[1] It synthesizes empirical data principles with high-fidelity predictive modeling to establish a robust identification standard. The focus is on the unique scalar couplings observed in Nuclear Magnetic Resonance (NMR) due to the fluorine-rich environment and the distinct fragmentation patterns in Mass Spectrometry (MS).

Structural Analysis & Synthetic Logic

To understand the spectral data, one must first understand the magnetic environment of the nuclei. The molecule features a benzene core with three key substituents creating a specific electronic push-pull system:

-

Nitrile (CN) at C1: Strong electron-withdrawing group (EWG), deshielding ortho protons.

-

Fluorine (F) at C2: Strong electronegativity, creating large

and -

Difluoromethoxy (OCHF₂) at C5: Electron-donating by resonance but withdrawing by induction; the proton here is the diagnostic "fingerprint" of the molecule.

Synthesis & Analytical Workflow

The following diagram outlines the logical flow from synthesis to analytical validation, highlighting the critical checkpoints.

Figure 1: Synthetic route and analytical validation workflow for 5-(Difluoromethoxy)-2-fluorobenzonitrile.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR spectrum of this compound is dominated by fluorine couplings. Standard singlet-analysis will fail; interpretation requires recognition of splitting patterns caused by

H NMR (Proton Spectroscopy)

Solvent: DMSO-d₆ or CDCl₃ | Frequency: 400 MHz

The diagnostic signal is the triplet arising from the -OCHF₂ proton.

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constants ( | Interpretation |

| H-C(F₂) | 6.90 - 7.30 | Triplet (t) | Diagnostic Peak. The geminal coupling to two equivalent fluorine atoms creates a wide triplet. | |

| Ar-H6 (ortho to CN) | 7.60 - 7.80 | Doublet of doublets (dd) | Deshielded by CN anisotropy. | |

| Ar-H4 (ortho to OCHF₂) | 7.40 - 7.60 | Multiplet | Complex | Overlap of |

| Ar-H3 (ortho to F) | 7.30 - 7.50 | Triplet/dd | Shielded relative to H6; large coupling to Ar-F. |

Expert Insight: The "t" signal for the OCHF₂ group is often mistaken for a solvent satellite or impurity due to its extreme width (>140 Hz total width). Always integrate the entire triplet range.

F NMR (Fluorine Spectroscopy)

Reference: CFCl₃ (0 ppm) or internal standard

This is the most definitive test for purity.

| Fluorine Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling ( | Notes |

| Ar-F (C2) | -110.0 to -115.0 | Multiplet | Typical range for fluoro-benzonitriles. | |

| -OCHF₂ | -81.0 to -83.0 | Doublet (d) | Matches the coupling constant seen in |

C NMR (Carbon Spectroscopy)

Key features include the nitrile carbon and the splitting of the OCHF₂ carbon.

-

C-CN: ~114 ppm (Weak doublet due to

). -

C-OCHF₂: ~116-120 ppm (Triplet,

Hz). Note: This signal is often low intensity due to splitting. -

C-F (Ar): ~160-164 ppm (Doublet,

Hz).

Mass Spectrometry (MS) Data

Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+). Molecular Formula: C₈H₄F₃NO Exact Mass: 187.02

Fragmentation Pathway (EI)

In Electron Ionization, the molecule exhibits a distinct fragmentation tree useful for structural confirmation.

Figure 2: Proposed fragmentation pathway for 5-(Difluoromethoxy)-2-fluorobenzonitrile.

Interpretation:

-

m/z 187 (M+): Usually visible, moderate intensity.

-

m/z 136 ([M-CHF₂]⁺): The rupture of the ether bond is the primary fragmentation channel. The resulting ion (2-fluoro-5-cyanophenol radical cation) is stable.

-

m/z 51 (CHF₂⁺): Often seen in the low mass region.

Vibrational Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

| 2235 - 2245 | C≡N Stretch | Nitrile | Medium/Sharp |

| 3050 - 3100 | C-H Stretch | Aromatic Ring | Weak |

| 1150 - 1250 | C-F Stretch | Aryl-F / Alkyl-F | Strong |

| 1040 - 1060 | C-O-C Stretch | Ether Linkage | Strong |

| 1580 - 1600 | C=C Stretch | Aromatic Skeleton | Medium |

Diagnostic Check: The absence of a broad OH peak (3200-3500 cm⁻¹) confirms the complete alkylation of the precursor phenol.

Experimental Protocols

To ensure reproducibility (Trustworthiness), follow these specific sample preparation methods.

Protocol A: NMR Sample Preparation

-

Mass: Weigh 5–10 mg of the sample into a clean vial.

-

Solvent: Add 0.6 mL of DMSO-d₆ (preferred for solubility and peak separation) or CDCl₃.

-

Note: If using CDCl₃, ensure it is acid-free to prevent hydrolysis of the difluoromethoxy group over time.

-

-

Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube.

-

Acquisition:

-

Set relaxation delay (d1) to >2 seconds to allow full relaxation of the isolated OCHF₂ proton.

-

For

C, acquire >512 scans due to the splitting of signal intensity by fluorine.

-

Protocol B: GC-MS Analysis

-

Dilution: Dissolve 1 mg sample in 1 mL Methanol or Ethyl Acetate (HPLC grade).

-

Column: DB-5ms or equivalent (5% phenyl methyl siloxane).

-

Temperature Ramp:

-

Start: 60°C (hold 1 min).

-

Ramp: 20°C/min to 280°C.

-

Hold: 3 mins.

-

-

Inlet: Split mode (20:1) to prevent detector saturation.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for 2-(Difluoromethoxy)-5-fluorobenzonitrile (Isomer Analog). Retrieved from [Link]

-

Reich, H. J. (2023). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison. (Standard reference for substituent chemical shifts). Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds.

-

NIST Mass Spectrometry Data Center. Benzonitrile, 2-fluoro-5-methoxy- (Analogous fragmentation patterns).[2] Retrieved from [Link]

Sources

"reactivity and stability of 5-(Difluoromethoxy)-2-fluorobenzonitrile"

An In-depth Technical Guide to the Reactivity and Stability of 5-(Difluoromethoxy)-2-fluorobenzonitrile

Abstract

The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, offering a pathway to modulate physicochemical properties and enhance pharmacokinetic profiles.[1][2] 5-(Difluoromethoxy)-2-fluorobenzonitrile is a molecule of significant interest, embodying several key features sought after in drug design. It combines a benzonitrile scaffold, a known pharmacophore and versatile synthetic handle, with two distinct fluorine motifs: an aromatic fluorine and a difluoromethoxy group. This guide provides a comprehensive technical analysis of the predicted reactivity and stability of 5-(Difluoromethoxy)-2-fluorobenzonitrile. We will dissect the electronic interplay of its functional groups to forecast its chemical behavior and delineate its stability profile under metabolic, chemical, thermal, and photolytic stress. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar scaffolds in their research endeavors.

Molecular Architecture and Physicochemical Profile

5-(Difluoromethoxy)-2-fluorobenzonitrile presents a unique constellation of functional groups on an aromatic ring. The nitrile (-C≡N) and 2-fluoro (-F) groups are electron-withdrawing, while the 5-difluoromethoxy (-OCF₂H) group is also considered weakly electron-withdrawing.[3] This electronic arrangement dictates the molecule's overall properties and reactivity. The presence of fluorine atoms is known to enhance metabolic stability and membrane permeability, critical attributes in drug development.[4][5]

Predicted Physicochemical Properties

Quantitative prediction of a molecule's properties is essential for anticipating its behavior in biological systems. The following table summarizes key computed properties for 5-(Difluoromethoxy)-2-fluorobenzonitrile.

| Property | Value | Source |

| Molecular Formula | C₈H₄F₃NO | [6] |

| Molecular Weight | 187.12 g/mol | [7] |

| Topological Polar Surface Area (TPSA) | 33.02 Ų | [7] |

| Predicted LogP | 2.29878 | [7] |

| Hydrogen Bond Acceptors | 2 | [7] |

| Hydrogen Bond Donors | 0 | [7] |

| Rotatable Bonds | 2 | [7] |

Note: These values are computationally predicted and should be confirmed experimentally.

Reactivity Analysis: An Electron-Driven Perspective

The reactivity of 5-(Difluoromethoxy)-2-fluorobenzonitrile is governed by the electronic effects of its three substituents. Understanding their interplay is key to predicting the molecule's behavior in chemical reactions.

-

Nitrile Group (-C≡N): This group is strongly electron-withdrawing through both induction and resonance, deactivating the ring towards electrophilic attack and making the nitrile carbon a weak electrophile.[8][9]

-

2-Fluoro Group (-F): As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect (-I). However, its lone pairs can participate in resonance donation (+M), albeit weakly. This makes it an ortho, para-director, though the ring is deactivated overall.

-

5-Difluoromethoxy Group (-OCF₂H): This group is weakly electron-withdrawing.[3] A key feature is the acidity of its hydrogen atom, which allows it to function as a hydrogen bond donor, a rare and valuable characteristic for a lipophilic group.[1][3][10]

Aromatic Ring Reactivity

The combined electron-withdrawing nature of the substituents renders the aromatic ring electron-deficient and thus generally resistant to electrophilic aromatic substitution. If forced, substitution would likely be directed by the weakly activating ortho, para-directing fluorine atom to the positions ortho and para to it (C3 and C5). However, the C5 position is already substituted. Therefore, any electrophilic attack would likely occur at the C3 position.

Conversely, the electron-deficient nature of the ring makes it a candidate for nucleophilic aromatic substitution (SₙAr), particularly at the positions activated by the strongly withdrawing nitrile group.

Functional Group Reactivity

-

Nitrile Hydrolysis: The nitrile group can undergo hydrolysis under strong acidic or basic conditions to yield a carboxylic acid (5-(difluoromethoxy)-2-fluorobenzoic acid) or a primary amide intermediate.[11]

-

Nitrile Reduction: The nitrile can be reduced to a primary amine (5-(difluoromethoxy)-2-fluorobenzylamine) using standard reducing agents like lithium aluminum hydride or catalytic hydrogenation.

-

Difluoromethoxy Group: The -OCF₂H group is generally robust. The C-F bonds are exceptionally strong, conferring high stability. The C-H bond, however, can be a site for metabolic oxidation.

The diagram below illustrates the dominant electronic influences on the aromatic core.

Caption: Electronic contributions of substituents on the benzonitrile ring.

Comprehensive Stability Profile

The stability of a drug candidate is a multi-faceted parameter critical for its success. The fluorine substituents in 5-(difluoromethoxy)-2-fluorobenzonitrile are anticipated to confer significant stability.

Metabolic Stability

The inclusion of fluorine is a well-established strategy to block metabolic degradation.[12] The difluoromethoxy group is a particularly effective bioisostere for a methoxy group, sterically hindering the action of cytochrome P450 enzymes and preventing O-demethylation, a common metabolic pathway.[1] The inherent strength of the C-F bond further contributes to a high resistance against oxidative metabolism.[1]

Trustworthiness through Self-Validation: A standard in vitro metabolic stability assay using liver microsomes provides a reliable, self-validating system to quantify this stability. By including a known rapidly metabolized compound (e.g., Verapamil) as a positive control and a known stable compound (e.g., Warfarin) as a negative control, the assay's performance is continuously verified.

Caption: Workflow for an in vitro metabolic stability assay.

Chemical (Hydrolytic) Stability

The molecule is expected to be largely stable under physiological pH conditions (pH 7.4). The difluoromethoxy group is significantly more stable to hydrolysis than, for example, a trifluoromethoxy group.[13] However, extreme pH conditions can induce degradation. The nitrile group is the most probable site of hydrolysis under strong acidic or basic conditions, converting to an amide and then a carboxylic acid.[11]

Thermal Stability

Fluorinated organic compounds generally exhibit high thermal stability, and 5-(difluoromethoxy)-2-fluorobenzonitrile is expected to follow this trend.[14][15] Thermogravimetric analysis (TGA) is the standard method to determine its decomposition temperature. Based on its elemental composition, hazardous decomposition products under high heat would likely include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[16]

Photostability

The photostability of fluorinated aromatics can be complex. While perfluoroalkylation can improve photostability, aryl-fluorine bonds can sometimes be photolabile.[17][18] However, heteroaromatic and aliphatic CF₂ groups are generally very stable under photolysis.[19][20] A formal photostability study is required to determine the compound's susceptibility to degradation under UV/Vis light.

Experimental Protocols for Stability Assessment

The following protocols describe standardized, self-validating methodologies for assessing the stability of 5-(Difluoromethoxy)-2-fluorobenzonitrile.

Protocol 1: In Vitro Metabolic Stability Assay

-

Objective: To determine the rate of metabolic degradation in a liver microsome system.

-

Methodology:

-

Preparation: Prepare a 10 mM stock solution of 5-(Difluoromethoxy)-2-fluorobenzonitrile in DMSO.

-

Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a phosphate buffer (pH 7.4), and an NADPH regenerating system.[1]

-

Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the test compound to a final concentration of 1 µM.

-

Time Points: Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Quenching: The reaction in each aliquot is immediately stopped by adding an equal volume of cold acetonitrile containing an internal standard.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Interpretation: The natural logarithm of the percentage of remaining compound is plotted against time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[3]

-

Protocol 2: Hydrolytic Stability Assessment

-

Objective: To assess stability across a range of pH values.

-

Methodology:

-

Buffer Preparation: Prepare aqueous buffers at pH 2.0 (HCl), pH 7.4 (Phosphate), and pH 10.0 (Carbonate).

-

Sample Preparation: Prepare stock solutions of the test compound in a minimal amount of co-solvent (e.g., acetonitrile). Spike into the buffers to a final concentration of ~10 µM.

-

Incubation: Incubate samples at a controlled temperature (e.g., 37°C) with protection from light.

-

Time Points: Analyze samples at t=0 and subsequent time points (e.g., 2, 4, 8, 24, 48 hours).

-

Analysis: Quantify the parent compound concentration using a stability-indicating HPLC-UV method.

-

Data Interpretation: Degradation is reported as the percentage of the parent compound remaining relative to the t=0 sample.

-

Protocol 3: Thermal Stability Assessment (TGA)

-

Objective: To determine the onset temperature of thermal decomposition.

-

Methodology:

-

Sample Preparation: Place a small, precise amount (5-10 mg) of 5-(Difluoromethoxy)-2-fluorobenzonitrile into a TGA pan (e.g., alumina).

-

Instrument Setup: Place the pan in the Thermogravimetric Analyzer.

-

Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min) from ambient temperature to a high temperature (e.g., 600°C).

-

Data Interpretation: The instrument records the sample weight as a function of temperature. The onset of decomposition is typically reported as T₅%, the temperature at which 5% weight loss occurs.[21]

-

Conclusion

5-(Difluoromethoxy)-2-fluorobenzonitrile is a molecule engineered with stability in mind. Its electronic profile is dominated by electron-withdrawing groups, rendering the aromatic ring resistant to electrophilic attack while making the nitrile group a versatile handle for further chemical modification. The key to its utility in drug discovery lies in the difluoromethoxy group, which is predicted to confer significant metabolic stability by blocking common metabolic pathways.[1][3] While generally robust, the molecule's potential liabilities include hydrolysis of the nitrile group under extreme pH and possible, though less likely, photolytic degradation. The experimental protocols outlined in this guide provide a robust framework for empirically verifying these predicted characteristics, enabling researchers to confidently assess the suitability of this and related compounds for advanced drug development programs.

References

-

Sakamoto, T., et al. (2007). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications. Retrieved February 23, 2026, from [Link]

-

Kalyanaraman, A., et al. (2020). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Retrieved February 23, 2026, from [Link]

-

Le, T. B., et al. (2018). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Request PDF. Retrieved February 23, 2026, from [Link]

-

Guo, L., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS National Meeting Proceedings. Retrieved February 23, 2026, from [Link]

-

Vroemans, R., et al. (2018). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Molecules. Retrieved February 23, 2026, from [Link]

-

Kalyanaraman, A., et al. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology. Retrieved February 23, 2026, from [Link]

-

Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. (2019). Refubium - Freie Universität Berlin. Retrieved February 23, 2026, from [Link]

-

Teskey, C. J., & Lui, T. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Retrieved February 23, 2026, from [Link]

-

Nguyen, B. T., & Toste, F. D. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Journal of Organic Chemistry. Retrieved February 23, 2026, from [Link]

-

Lee, H., et al. (2024). Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules Without Spectral Shifts: Ultrastable Ultraviolet Absorbers for Transparent Polyimide Films. Advanced Functional Materials. Retrieved February 23, 2026, from [Link]

-

Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. (n.d.). Pearson. Retrieved February 23, 2026, from [Link]

-

Coupling reactions between aromatic carbon- and nitrogen- nucleophiles and electrophiles. (n.d.). AMS Dottorato. Retrieved February 23, 2026, from [Link]

-

Local nucleophile-electrophile interactions in [3+2] cycloaddition reactions between benzonitrile N-oxide and selected conjugated nitroalkenes in the light of MEDT computational study. (2020). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (2022). ACS Environmental Au. Retrieved February 23, 2026, from [Link]

-

When an electrophile and neutrophile meet, how do we know if they will undergo nucleophillic or electrophillic reactions? (2017). Quora. Retrieved February 23, 2026, from [Link]

-

Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (n.d.). Organic Syntheses. Retrieved February 23, 2026, from [Link]

-

Photoproduct Formation during the Photolysis of Fluorinated Pesticides. (2022). Environmental Science & Technology. Retrieved February 23, 2026, from [Link]

-

2,5-Difluorobenzonitrile. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

-

Chemical Properties of 2,5-Difluorobenzonitrile (CAS 64248-64-2). (n.d.). Cheméo. Retrieved February 23, 2026, from [Link]

-

Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023). Organometallics. Retrieved February 23, 2026, from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved February 23, 2026, from [Link]

- Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole. (2013). Google Patents.

-

Nucleophiles and Electrophiles. (2025). Chemistry Steps. Retrieved February 23, 2026, from [Link]

-

5-(difluoromethoxy)-2-fluorobenzonitrile. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (2024). ChemRxiv. Retrieved February 23, 2026, from [Link]

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (2020). Future Medicinal Chemistry. Retrieved February 23, 2026, from [Link]

-

Fluorinated phthalonitrile resins with improved thermal oxidative stability. (2020). Mendeleev Communications. Retrieved February 23, 2026, from [Link]

-

Thermal Stability of Highly Fluorinated Phosphonium Salts. (n.d.). TA Instruments. Retrieved February 23, 2026, from [Link]

-

Thermal Stability of Allyl-Functional Phthalonitriles-Containing Benzoxazine/Bismaleimide Copolymers and Their Improved Mechanic. (2018). SciSpace. Retrieved February 23, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. benchchem.com [benchchem.com]

- 4. Buy 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile | 1108745-25-0 [smolecule.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. PubChemLite - 5-(difluoromethoxy)-2-fluorobenzonitrile (C8H4F3NO) [pubchemlite.lcsb.uni.lu]

- 7. chemscene.com [chemscene.com]

- 8. quora.com [quora.com]

- 9. Nucleophiles and Electrophiles - Chemistry Steps [chemistrysteps.com]

- 10. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]

- 12. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules Without Spectral Shifts: Ultrastable Ultraviolet Absorbers for Transparent Polyimide Films - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.mathnet.ru [m.mathnet.ru]

- 16. fishersci.com [fishersci.com]

- 17. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. scispace.com [scispace.com]

Technical Guide: Thermal Degradation & Stability Profiling of 5-(Difluoromethoxy)-2-fluorobenzonitrile

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

5-(Difluoromethoxy)-2-fluorobenzonitrile (CAS: 110455-89-9) is a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), particularly kinase inhibitors where the difluoromethoxy (

While the aryl nitrile core provides a robust scaffold, the thermal stability of this molecule is governed by the lability of the difluoromethoxy ether linkage . Unlike trifluoromethoxy groups (

Critical Safety Advisory: Thermal decomposition of this compound does not merely result in charring; it liberates Hydrogen Fluoride (HF) and Carbonyl Fluoride (

Mechanistic Degradation Pathways

To control the risk, one must understand the "why" behind the degradation. The decomposition of 5-(Difluoromethoxy)-2-fluorobenzonitrile is not a single event but a competition between two primary mechanisms, often accelerated by reactor material surfaces.

The "Glass-Wall" Effect (Surface Catalysis)

Recent process research (Yang et al., Org. Process Res. Dev.) has highlighted that difluoromethoxy arenes undergo accelerated decomposition in the presence of borosilicate glass or acidic surfaces. The surface hydroxyls (

Thermal Elimination & Radical Scission

At elevated temperatures (typically

- -Elimination: Loss of HF to form a transient intermediate, which hydrolyzes to a formate ester or phenol.

-

Radical Homolysis: Scission of the

bond in the

Visualization: Degradation Cascade

The following diagram illustrates the critical pathways leading to hazardous byproducts.

Figure 1: Mechanistic pathway showing the transition from the parent molecule to hazardous gaseous byproducts via surface-catalyzed or thermal activation.

Experimental Characterization Protocol

Do not rely on generic literature values. The specific impurity profile (trace acids/bases) of your batch can drastically shift the Onset Temperature (

Differential Scanning Calorimetry (DSC) Strategy

Objective: Determine

| Parameter | Setting/Requirement | Rationale |

| Crucible Type | Gold-plated High Pressure (Sealed) | Standard Al pans may react with generated HF, creating catalytic |

| Atmosphere | Nitrogen ( | Prevents oxidative degradation from masking the intrinsic thermal stability. |

| Heating Rate | A slower rate ( | |

| Temperature Range | Covers melting point and full decomposition window. |

Interpretation:

-

Look for an exotherm starting

. -

Action Limit: If

, the material has high explosive potential. -

Self-Validation: Run a "cool-down and reheat" cycle. If the melting endotherm disappears in the second heat, the material degraded during the first ramp.

Thermogravimetric Analysis (TGA) with Off-Gas Analysis

Objective: Correlate mass loss with specific gas evolution (HF vs. solvent loss).

-

Coupling: Connect TGA to FTIR or Mass Spec (MS).

-

Key Signals to Monitor:

-

m/z 20 (HF): The primary safety indicator.

-

m/z 66 (

): Indicates advanced oxidative degradation. -

m/z 47 (

): Fragment of carbonyl fluoride.

-

-

Crucible: Alumina (

) or Platinum.[1] Note: Platinum can catalyze oxidation; Alumina is preferred for neutral degradation studies.

Process Safety & Handling Directives

Based on the thermal profile, the following handling standards are non-negotiable for scale-up.

Reactor Material of Construction (MOC)

-

Avoid: Standard Borosilicate Glass at

for prolonged periods. The "Glass-Facilitated" degradation mechanism can lead to runaway kinetics. -

Preferred: Hastelloy C-276 or Glass-Lined Steel (GLS) only if the enamel is rated for fluoride service (rare).

-

Best Practice: For high-temperature distillation or reaction, use Inconel or Passivated Stainless Steel .

Emergency Response: HF Release

Since thermal degradation releases HF, standard organic vapor cartridges are insufficient .

-

Engineering Control: Scrubber systems must be charged with aqueous

or -

First Aid: Calcium Gluconate (2.5% gel) must be available at the reactor suite door.

-

Detection: Install fixed HF sensors with alarm set points at 3 ppm (TWA).

Storage Stability

-

Condition: Store under Argon/Nitrogen.

-

Temperature: Ambient (

) is generally safe, but avoid "hot spots" in warehousing. -

Incompatibility: Segregate strictly from Lewis Acids (

,

References

-

Yang, S., et al. (2025).[2] "Glass-Facilitated Thermal Decomposition of Difluoromethoxy Arenes." Organic Process Research & Development, 29(2), 497-502.[2] [Link]

-

Miller, T. G., & Thanassi, J. W. (1960).[2] "The Preparation of Aryl Difluoromethyl Ethers." The Journal of Organic Chemistry, 25(11), 2009–2012. (Foundational chemistry of the ether linkage). [Link]

Sources

Methodological & Application

The Strategic Utility of 5-(Difluoromethoxy)-2-fluorobenzonitrile in the Synthesis of Advanced Heterocyclic Scaffolds

Introduction: Unveiling a Privileged Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties has become a cornerstone for modulating molecular properties and enhancing performance. Among the plethora of fluorinated synthons, 5-(difluoromethoxy)-2-fluorobenzonitrile has emerged as a particularly valuable and versatile building block. Its unique trifunctional architecture—comprising a reactive nitrile group, a nucleophilic aromatic substitution-susceptible fluorine atom, and a lipophilic, metabolically robust difluoromethoxy group—offers a powerful toolkit for the construction of complex heterocyclic compounds.

The difluoromethoxy (-OCHF₂) group, in particular, is of significant interest. It serves as a bioisostere for more common functionalities like methoxy or hydroxyl groups but with distinct electronic and conformational properties. Its introduction can lead to improved metabolic stability, enhanced membrane permeability, and favorable interactions with biological targets, making it a prized substituent in drug discovery programs. This guide provides an in-depth exploration of the application of 5-(difluoromethoxy)-2-fluorobenzonitrile in heterocyclic synthesis, complete with detailed experimental protocols, mechanistic insights, and practical considerations for researchers in the field.

Physicochemical Properties and Reactivity Profile

The reactivity of 5-(difluoromethoxy)-2-fluorobenzonitrile is dominated by the interplay of its three key functional groups. The electron-withdrawing nature of both the nitrile and the difluoromethoxy groups activates the aromatic ring towards nucleophilic attack, making the fluorine atom at the 2-position an excellent leaving group in SNAr reactions.

| Property | Value | Impact on Reactivity and Application |

| Molecular Formula | C₈H₄F₃NO | Provides a foundation for diverse derivatization. |

| Molecular Weight | 187.12 g/mol | Relevant for stoichiometric calculations in synthesis. |

| Appearance | Off-white to white solid | Important for material handling and quality assessment. |

| LogP | ~2.30 | The difluoromethoxy group increases lipophilicity, which can enhance membrane permeability of derivative compounds. |

| Reactivity | Prone to Nucleophilic Aromatic Substitution (SNAr) | The fluorine at C-2 is activated by the electron-withdrawing nitrile and difluoromethoxy groups, facilitating its displacement by various nucleophiles to form heterocyclic rings. |

Core Application: Synthesis of 6-(Difluoromethoxy)quinazoline Derivatives

A prime application of 5-(difluoromethoxy)-2-fluorobenzonitrile is in the synthesis of quinazoline derivatives. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. The following protocols detail the synthesis of 6-(difluoromethoxy)quinazolin-4-amine, a key intermediate for further elaboration.

Protocol 1: Two-Step Synthesis of 6-(Difluoromethoxy)quinazolin-4-amine via SNAr and Cyclization

This protocol follows a common and reliable pathway for quinazoline synthesis from 2-fluorobenzonitriles, involving an initial nucleophilic aromatic substitution to introduce an amino group, followed by cyclization with a one-carbon source.

Workflow Diagram:

Application Note: Strategic Synthesis & Derivatization of 5-(Difluoromethoxy)-2-fluorobenzonitrile

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic synthesis of 5-(Difluoromethoxy)-2-fluorobenzonitrile , a high-value scaffold for kinase inhibitor discovery, and provides validated protocols for its derivatization.

Executive Summary

The difluoromethoxy (–OCF₂H) moiety is a critical bioisostere in modern drug design. Acting as a lipophilic hydrogen bond donor, it modulates metabolic stability (blocking CYP450 oxidation sites) and membrane permeability compared to traditional methoxy groups.

This guide focuses on 5-(Difluoromethoxy)-2-fluorobenzonitrile (CAS 1147556-34-4), a versatile electrophilic scaffold. Its unique substitution pattern—a reactive ortho-fluoro nitrile combined with a metabolically robust meta-difluoromethoxy group—makes it an ideal "hub" for divergent library synthesis via Nucleophilic Aromatic Substitution (SₙAr).

Strategic Analysis of the Core Scaffold

Reactivity Profile

The scaffold features three distinct zones of reactivity:

-

C2-Fluorine (Electrophilic Hub): Highly activated by the ortho-cyano group (–I, –M effects). It undergoes facile SₙAr displacement with amines, thiols, and alkoxides.

-

C1-Nitrile (Functional Handle): Precursor to benzylamines (reduction), amides (hydrolysis), or heterocycles (e.g., tetrazoles via cycloaddition).

-

C5-Difluoromethoxy (Modulator): Electron-withdrawing (σ-inductive) but stable under standard SₙAr and hydrolytic conditions.

Property Comparison

The introduction of the –OCF₂H group significantly alters the physicochemical profile compared to the methoxy analog:

| Property | –OCH₃ Analog | –OCF₂H Analog | Impact in MedChem |

| Lipophilicity (LogP) | Moderate | Higher (+0.6 units) | Improved membrane permeability. |

| H-Bonding | Acceptor only | Donor & Acceptor | Unique binding interactions. |

| Metabolic Stability | Low (O-demethylation) | High | Extended half-life ( |

| Hammett Constant ( | -0.27 (Donating) | +0.18 (Withdrawing) | Deactivates ring e- density. |

Synthetic Route 1: Construction of the Core

Objective: Synthesis of 5-(Difluoromethoxy)-2-fluorobenzonitrile from 2-fluoro-5-hydroxybenzonitrile.

Methodology: Direct difluoromethylation of phenols is best achieved using Sodium Chlorodifluoroacetate (SCDA) as a solid, shelf-stable source of difluorocarbene (:CF₂). This avoids the use of gaseous chlorodifluoromethane (Freon-22), which is an ozone-depleting substance and difficult to handle.

Reaction Mechanism (Graphviz)

Figure 1: Mechanism of O-difluoromethylation via difluorocarbene insertion.[1][2]

Detailed Protocol (Core Synthesis)

Reagents:

-

2-Fluoro-5-hydroxybenzonitrile (1.0 eq)

-

Sodium chlorodifluoroacetate (SCDA) (2.5 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) [Anhydrous]

-

Water (catalytic additive, 5% v/v - helps solubilize base)

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Solubilization: Charge the flask with 2-Fluoro-5-hydroxybenzonitrile (10 g, 73 mmol) and anhydrous DMF (100 mL).

-

Base Addition: Add K₂CO₃ (15.1 g, 109 mmol) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide.

-

Reagent Addition: Add Sodium chlorodifluoroacetate (SCDA) (27.8 g, 182 mmol).

-

Reaction: Heat the mixture to 95°C (internal temperature).

-

Critical Note: Evolution of CO₂ gas indicates carbene generation. Ensure the condenser is vented to a bubbler to prevent pressure buildup.

-

-

Monitoring: Monitor by LC-MS or TLC (Hexane/EtOAc 4:1). Reaction is typically complete in 4–6 hours.

-

Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL) and extract with Ethyl Acetate (3 x 100 mL).

-

Purification: Wash combined organics with brine (2 x), dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Expected Yield: 75–85% Appearance: Colorless to pale yellow oil/solid.

Synthetic Route 2: Divergent Derivatization

Once the core is synthesized, it serves as a branching point for library generation. The most robust pathway is the SₙAr displacement of the 2-Fluorine.

Divergent Pathway Map (Graphviz)

Figure 2: Divergent synthesis pathways from the core scaffold.

Protocol: SₙAr Library Generation (General Procedure)

Context: This reaction exploits the activating effect of the nitrile group to displace the fluorine atom with amines (e.g., morpholine, piperazine, aniline).

Reagents:

-

Core Scaffold (1.0 eq)

-

Amine Nucleophile (1.2 eq)

-

DIPEA (Diisopropylethylamine) (2.0 eq)

-

DMSO or Acetonitrile (Solvent)

Step-by-Step Procedure:

-

Dissolution: Dissolve 5-(Difluoromethoxy)-2-fluorobenzonitrile (100 mg, 0.53 mmol) in DMSO (1.0 mL).

-

Addition: Add the amine (0.64 mmol) followed by DIPEA (185 µL, 1.06 mmol).

-

Heating:

-

Aliphatic Amines (e.g., Morpholine): Heat to 60°C for 2–4 hours.

-

Aromatic Amines (e.g., Aniline): Heat to 100°C for 12–16 hours (requires higher energy due to lower nucleophilicity).

-

-

Workup (Library Scale): Dilute with water (3 mL) and extract with EtOAc (2 x 2 mL).

-

Evaporation: Remove solvent using a centrifugal evaporator (Genevac).

-

Validation: Analyze by LC-MS. Purity is typically >90% without chromatography for aliphatic amines.

Safety & Handling

-

Sodium Chlorodifluoroacetate (SCDA): While safer than Freon gas, SCDA decomposes to release CO₂ and difluorocarbene. Ensure adequate venting to prevent vessel pressurization.[3]

-

Hydrofluoric Acid (HF) Risk: In the presence of strong acids or moisture at very high temperatures, fluorinated groups can theoretically degrade to release trace HF. Use plastic/Teflon labware if acidic workup is required, though standard glass is safe for the basic conditions described here.

-

Nitriles: Treat all nitrile-containing waste as hazardous (cyanide potential under extreme conditions).

References

-

Hu, J., et al. "Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate." Organic Syntheses, 2024.

-

Zafrani, Y., et al. "Difluoromethoxy as a Lipophilic Hydrogen Bond Donor: A New Tool for Medicinal Chemistry." Journal of Medicinal Chemistry, 2017.

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

-

Gong, H., et al. "Nucleophilic Aromatic Substitution of Fluorobenzonitriles." Organic Process Research & Development, 2015.

Sources

"biological screening assays for compounds derived from 5-(Difluoromethoxy)-2-fluorobenzonitrile"

Next-Generation Covalent Cysteine Protease Inhibitors

Executive Summary & Chemical Rationale

This guide details the biological evaluation of compound libraries derived from 5-(Difluoromethoxy)-2-fluorobenzonitrile . This scaffold is a "privileged structure" designed specifically for targeting Cysteine Proteases (e.g., Cathepsin K, L, S, and B) with high metabolic stability.[1][2][3][4][5]

The Pharmacophore Logic:

-

The Warhead (2-Fluorobenzonitrile): Nitriles act as electrophilic traps for the active site cysteine thiolate (

), forming a reversible covalent thioimidate adduct. The fluorine atom at the ortho position is critical; its electron-withdrawing nature enhances the electrophilicity of the nitrile carbon, significantly increasing potency compared to non-fluorinated analogs. -

The Metabolic Shield (5-Difluoromethoxy): The

group acts as a lipophilic hydrogen bond donor.[1] Unlike a methoxy group (

Screening Cascade Overview

To efficiently filter libraries derived from this scaffold, we employ a funnel approach:

-

Primary Screen: Biochemical FRET assay for Cathepsin K inhibition (Target Engagement).

-

Secondary Screen: Microsomal Stability (Validating the

benefit). -

Tertiary Screen: Functional Osteoclast Resorption Assay (Cellular Efficacy).

Figure 1: The screening workflow prioritizes target potency followed immediately by metabolic stability to leverage the specific advantages of the difluoromethoxy group.

Primary Protocol: Cathepsin K Enzymatic FRET Assay

Objective: Quantify the inhibition of human Cathepsin K activity. The benzonitrile moiety should form a reversible covalent bond with the active site Cys25.

Mechanism: The assay uses a fluorogenic peptide substrate (Z-Phe-Arg-AMC). Upon cleavage by Cathepsin K, the highly fluorescent AMC (7-amino-4-methylcoumarin) group is released.

Materials

-

Enzyme: Recombinant Human Cathepsin K (activate immediately before use).

-

Substrate: Z-Phe-Arg-AMC (Km ~ 5-10 µM).

-

Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 1 mM DTT (fresh). Note: Acidic pH mimics the lysosomal environment.

-

Positive Control: E-64 (Irreversible) or Odanacatib (Reversible covalent).

-

Plate: 384-well black, low-binding microplate.

Step-by-Step Workflow

-

Compound Preparation:

-

Prepare 100x stocks of test compounds in 100% DMSO.

-

Perform a 10-point serial dilution (1:3) starting at 10 µM.

-

Transfer 100 nL of compound to the assay plate using an acoustic dispenser (e.g., Echo).

-

-

Enzyme Activation (Critical):

-

Dilute Cathepsin K to 2x final concentration (e.g., 2 nM) in Assay Buffer containing fresh DTT .

-

Why DTT? Cysteine proteases oxidize rapidly. DTT maintains the active site cysteine in the reduced thiol (

) state required for the nucleophilic attack on the nitrile. -

Incubate enzyme at RT for 10 minutes.

-

-

Reaction Initiation:

-

Dispense 10 µL of 2x Enzyme solution into the plate.

-

Incubate for 15 minutes (Pre-incubation allows the nitrile to equilibrate with the enzyme).

-

Dispense 10 µL of 2x Substrate solution (20 µM Z-Phe-Arg-AMC). Final volume = 20 µL.

-

-

Data Acquisition:

-

Measure fluorescence (Ex: 355 nm / Em: 460 nm) in kinetic mode for 30 minutes at RT.

-

Calculate the slope (RFU/min) for the linear portion of the curve.

-

Data Analysis

Calculate % Inhibition using the following equation:

- : Slope of test compound.

- : Slope of DMSO control (enzyme + substrate).

- : Slope of no-enzyme control.

Secondary Protocol: Microsomal Stability (ADME)

Objective: Verify that the 5-difluoromethoxy group confers superior metabolic stability compared to methoxy analogs.

Rationale: The

Materials

-

Microsomes: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein).

-

Cofactor: NADPH Regenerating System (solution A and B).

-

Internal Standard: Tolbutamide or Midazolam in cold Acetonitrile.

Workflow

| Step | Action | Details |

| 1 | Pre-Incubation | Mix 1 µM test compound with Microsomes (0.5 mg/mL final) in phosphate buffer (pH 7.4). Incubate at 37°C for 5 min. |

| 2 | Initiation | Add NADPH solution to start the reaction. |

| 3 | Sampling | At |

| 4 | Quenching | Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins. |

| 5 | Analysis | Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS. Monitor parent ion depletion. |

Interpretation

Plot

-

Target:

(indicates high stability). -

Note: If the

compound shows high clearance, check for defluorination metabolites or hydrolysis of the nitrile.

Mechanism of Action Visualization

The following diagram illustrates the specific chemical interaction between the 2-fluorobenzonitrile warhead and the Cathepsin K active site.

Figure 2: The reversible formation of the thioimidate adduct. The ortho-fluorine is essential for facilitating the nucleophilic attack by the cysteine thiolate.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[7] Journal of Medicinal Chemistry.

-

Lombardino, J. G., & Lowe, J. A. (2004). The role of the medicinal chemist in drug discovery—then and now. Nature Reviews Drug Discovery.

-

Falgueyret, J. P., et al. (2001). Novel, nonpeptidic cysteine protease inhibitors: utilization of the nitrile warhead. Journal of Medicinal Chemistry.

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept.[8] Journal of Medicinal Chemistry. [8]

-

BenchChem. Application Notes: Measuring Cathepsin Activity.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Buy 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile | 1108745-25-0 [smolecule.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Difluoromethoxylation Reactions

Welcome to the technical support center for difluoromethoxylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during their experiments. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific reasoning to empower you to optimize your reactions effectively.

Troubleshooting Guide: Common Byproducts and Reaction Failures

This section addresses specific problems that may arise during difluoromethoxylation reactions, presented in a question-and-answer format.

Issue 1: My reaction shows significant formation of a homocoupled biaryl byproduct.

Question: I am performing a cross-coupling reaction to introduce a difluoromethoxy group onto an aryl halide, but I am observing a significant amount of the corresponding biaryl byproduct. What is causing this and how can I minimize it?

Answer:

Homocoupling is a common side reaction in many cross-coupling reactions, including those used for difluoromethoxylation.[1][2] This occurs when two molecules of the same starting material, typically the aryl halide or an organometallic coupling partner, react with each other instead of with the difluoromethoxylating agent.[1] In palladium-catalyzed reactions, this can be a notable side reaction.[2] Similarly, in iron-catalyzed cross-coupling reactions, the formation of homocoupled bisaryls can be a significant byproduct, limiting the conversion of the starting material.[3]

Root Causes and Solutions:

| Potential Cause | Explanation | Recommended Solution |

| Highly Active Catalyst | An overly active catalyst can promote the self-coupling of the starting materials, especially with electron-rich aryl halides.[1] | - Reduce Catalyst Loading: Carefully titrate the catalyst concentration to find the optimal balance between reactivity and selectivity. - Ligand Modification: The choice of ligand can significantly influence the catalytic activity and selectivity. For instance, in nickel-catalyzed reactions, the ligand can determine the reaction pathway.[4] Consider using bulkier or more electron-donating ligands to temper the catalyst's activity. |

| Reaction Conditions | High temperatures and the presence of oxygen can favor homocoupling pathways.[1] | - Lower Reaction Temperature: Running the reaction at a lower temperature can often reduce the rate of homocoupling relative to the desired cross-coupling.[1] - Degas Solvents: Thoroughly degas all solvents and reagents to minimize the presence of oxygen.[1] - Use an Excess of One Coupling Partner: Employing a slight excess of the halide coupling partner can sometimes suppress the homocoupling of the other component.[1] |

| In Situ Generated Catalyst | In some ligand-free systems, the in-situ generation of nanoparticles can lead to different catalytic activities and potentially more homocoupling.[5] | - Pre-formed Catalyst: Consider using a well-defined, pre-formed catalyst to have better control over the active species in the reaction. |

Experimental Protocol to Minimize Homocoupling:

-

Reagent and Solvent Preparation:

-

Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

-

Degas all solvents by sparging with an inert gas for at least 30 minutes or by using the freeze-pump-thaw method.

-

-

Reaction Setup:

-

To a dried Schlenk flask, add the aryl halide (1.0 equiv), the difluoromethoxylation reagent (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)2, 0.02–0.05 mol%), and the ligand (if applicable).

-

Purge the flask with an inert gas.

-

Add the degassed solvent via syringe.

-

Add the base (e.g., K2CO3, 2.0 equiv).

-

-

Reaction Execution:

-

Stir the reaction mixture at a reduced temperature (e.g., start at room temperature and gently heat if no reaction is observed).

-

Monitor the reaction progress by TLC or GC-MS, paying close attention to the formation of the biaryl byproduct.

-

If homocoupling is still significant, consider further reducing the temperature or catalyst loading in subsequent experiments.

-

Issue 2: My reaction with HCF₂OTf is producing a significant amount of aryl triflate.

Question: I am using difluoromethyltriflate (HCF₂OTf) for the difluoromethoxylation of a phenol, but a large portion of my starting material is converted to the corresponding aryl triflate. How can I avoid this?

Answer:

The formation of an aryl triflate is a known byproduct when using HCF₂OTf for the difluoromethylation of phenols.[6] This side reaction competes with the desired O-difluoromethylation. The reaction is believed to proceed through the formation of difluorocarbene (:CF₂), and the conditions that favor the reaction of the phenoxide with the carbene over triflate formation are crucial.[6]

Root Causes and Solutions:

| Potential Cause | Explanation | Recommended Solution |

| Anhydrous Conditions | Reactions conducted under strictly anhydrous conditions often show lower yields of the desired difluoromethyl ether and more aryl triflate formation.[6] | - Use Aqueous Base: The presence of water is beneficial. Conducting the reaction with an aqueous base, such as aqueous potassium hydroxide (KOH), significantly improves the yield of the desired product.[6] |

| Inefficient Difluorocarbene Trapping | If the generated difluorocarbene is not efficiently trapped by the phenoxide, it can lead to other side reactions, and the unreacted phenoxide is more likely to be trapped by the triflate source. | - Optimize Base and Solvent: The choice of base and solvent system is critical. An aqueous solvent system with a suitable base like KOH has been shown to be effective.[6] |

Troubleshooting Workflow:

Caption: Troubleshooting workflow for aryl triflate byproduct.

Protocol for Recycling Aryl Triflate:

A valuable aspect of this side reaction is that the aryl triflate can often be recycled back to the starting phenol through basic hydrolysis, making the process more atom-economical.[6]

-

After the initial reaction and workup, isolate the aryl triflate byproduct via column chromatography.

-

Dissolve the isolated aryl triflate in a suitable solvent mixture (e.g., THF/water).

-

Add a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture (e.g., reflux) and monitor the hydrolysis back to the phenol by TLC.

-

Once the reaction is complete, neutralize the mixture and extract the phenol.

-

The recovered phenol can then be used in a subsequent difluoromethoxylation reaction.

Issue 3: I am observing low yields and suspect hydrolysis of my difluorocarbene intermediate.

Question: My difluoromethoxylation reaction, which proceeds via a difluorocarbene intermediate, is giving low yields of the desired product. I suspect the carbene is being hydrolyzed. How can I confirm this and improve my yield?

Answer:

The hydrolysis of difluorocarbene (:CF₂) to formate and fluoride ions is a known competing reaction, especially in the presence of water.[6] This can significantly reduce the yield of the desired difluoromethylated product.

Confirmation of Hydrolysis:

While direct detection of formate in the reaction mixture can be challenging, a common method to confirm the formation of difluorocarbene and its susceptibility to side reactions is through a trapping experiment with a suitable alkene.

Experimental Protocol for Carbene Trapping:

-

Set up the difluoromethoxylation reaction under the standard conditions but in the presence of a reactive alkene, such as tetramethylethylene.

-

After the reaction period, analyze the crude reaction mixture by ¹⁹F NMR spectroscopy.

-

The presence of the corresponding difluorocyclopropane product confirms the generation of difluorocarbene.[6] A low yield of this trapped product, coupled with a low yield of the primary desired product, suggests that competing pathways like hydrolysis are significant.[6]

Strategies to Improve Yield:

-

Optimize Nucleophile Concentration: Ensure a sufficiently high concentration of the nucleophile (e.g., phenol, alcohol) to effectively trap the difluorocarbene as it is generated.

-

Control Water Content: While some water can be beneficial in certain protocols (see Issue 2), excessive water will favor hydrolysis. If using an aqueous system, carefully control the amount of water. In non-aqueous systems, ensure all reagents and solvents are dry.

-

Choice of Carbene Precursor: Different difluorocarbene precursors have varying rates of carbene generation. Reagents like sodium chlorodifluoroacetate are thermally decomposed to generate the carbene.[7][8] The choice of precursor and reaction temperature can influence the steady-state concentration of the carbene and its fate.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of difluorocarbene, and what are their advantages and disadvantages?

A1: Several reagents are used to generate difluorocarbene. Here is a comparison of some common ones:

| Reagent | Advantages | Disadvantages | References |

| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | - Bench-stable solid - Commercially available in bulk - Relatively low toxicity and environmental impact | - Requires heating for decarboxylation - Can form dimer and trimer byproducts | [7][8] |

| Difluoromethyltriflate (HCF₂OTf) | - Readily available liquid - Reactions are often fast and occur at room temperature - Tolerant of many functional groups | - Can form aryl triflate byproducts with phenols | [6] |

| (Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent) | - Versatile reagent for nucleophilic trifluoromethylation, but can also be a source of :CF₂ | - Often requires activation with a fluoride source | [6] |

| Diethyl bromodifluoromethylphosphonate | - Efficient and environmentally benign | - Can undergo P-C bond cleavage upon basic hydrolysis | |

| Chlorodifluoromethane (Freon 22, HCF₂Cl) | - Historically used | - Ozone-depleting substance - Difficult to handle gas - Can lead to variable yields and byproduct formation | [6][7] |

Q2: I am working with a complex molecule with multiple functional groups. Which difluoromethoxylation method is likely to be the most tolerant?

A2: For complex molecules, methods that proceed under mild conditions are generally preferred.

-

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for difluoromethoxylation under very mild conditions, often at room temperature.[9][10] These methods can tolerate a wide range of functional groups, including halides, aldehydes, ketones, esters, and amides.[9]

-

HCF₂OTf with Aqueous Base: The difluoromethylation of phenols using HCF₂OTf in an aqueous base system is known for its broad functional group tolerance, including esters, amides, ketones, nitriles, and aldehydes.[6]

Q3: My difluoromethoxylation reagent seems to be decomposing. What are some common stability issues?

A3: The stability of the difluoromethoxylating reagent is crucial for a successful reaction.

-

Hydrolysis: Many difluoromethoxylating reagents are sensitive to moisture. For example, some sulfonium salts used as difluorocarbene precursors can hydrolyze. It is important to store such reagents under an inert atmosphere and use anhydrous solvents when the protocol requires it.

-

Thermal Decomposition: Some reagents are designed to decompose at a certain temperature to generate the reactive species (e.g., sodium chlorodifluoroacetate).[7] However, premature or uncontrolled decomposition can lead to a burst of the reactive intermediate, favoring side reactions. Ensure precise temperature control.

-

Light Sensitivity: For photoredox-catalyzed reactions, the reagents are, by design, light-sensitive. Store these reagents in the dark to prevent degradation.[9][11]

Q4: What is the role of the ligand in transition-metal-catalyzed difluoromethoxylation?

A4: In transition-metal-catalyzed reactions, the ligand plays a pivotal role in controlling the outcome. The ligand can influence:

-

Selectivity: As demonstrated in nickel-catalyzed reactions with difluoromethyl 2-pyridyl sulfone, the choice of ligand can switch the reaction pathway between 2-pyridination and difluoromethylation.[4] A tridentate terpyridine ligand, for example, was key for selective C(sp³)–S bond cleavage to achieve difluoromethylation.[4]

-

Catalyst Stability and Activity: Ligands stabilize the metal center and can modulate its electronic properties and steric environment. This affects the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle, which in turn impacts the overall efficiency and the propensity for side reactions like homocoupling.[1]

-

Suppression of Byproducts: Bulky phosphine ligands, for instance, can help suppress homocoupling side reactions in some cross-coupling protocols.[1]

Logical Relationship of Troubleshooting Steps:

Caption: General troubleshooting logic for difluoromethoxylation.

References

- Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.

- Yasu, Y., Koike, T., & Akita, M. (2012). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. NIH Public Access, 18(3), 583-593.

- Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. (2021). Molecules, 26(15), 4487.

- Genov, G. R., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7094-7144.

- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology, 9(19), 5367-5407.

- Difluoromethylation of Phenols. (2024). Organic Syntheses, 101, 164-181.

- Mechanochemical difluoromethylations of ketones. (2024). Beilstein Journal of Organic Chemistry, 20, 1361-1369.

- Lee, K. N., & Ngai, M. Y. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. NIH Public Access, 59(1), 1-13.

- Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. (2019). Molecules, 24(24), 4483.

- Mechanochemical Difluoromethylations of Alcohols. (2021). CCS Chemistry, 3(5), 1845-1853.

- CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. (2022). Royal Society of Chemistry.

- Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. (2022). Organometallics, 41(10), 1234-1242.

- Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. (2010). Organic Letters, 12(4), 844-847.

- 1-(3-chloro-4-hydroxyphenyl)ethan-1-one. (n.d.). Organic Syntheses.

- Switching from 2-pyridination to difluoromethylation: ligand-enabled nickel-catalyzed reductive difluoromethylation of aryl iodides with difluoromethyl 2-pyridyl sulfone. (2020). Science China Chemistry, 63(10), 1435-1440.

- Recent Advances in the Synthetic Application of Difluorocarbene. (2014). Synthesis, 46(7), 842-863.

- Visible-Light Photoredox-Catalyzed C(sp2)-H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. (2022). Organic Letters, 24(44), 8194-8199.

Sources

- 1. jmcct.com [jmcct.com]

- 2. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Switching from 2-pyridination to difluoromethylation: ligand-enabled nickel-catalyzed reductive difluoromethylation of aryl iodides with difluoromethyl 2-pyridyl sulfone [sciengine.com]

- 5. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

- 6. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Visible-Light Photoredox-Catalyzed C(sp2)-H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

"troubleshooting low conversion rates in 5-(Difluoromethoxy)-2-fluorobenzonitrile synthesis"

Case ID: T-OCF2-CN-005 Subject: Troubleshooting Low Conversion in O-Difluoromethylation of 2-Fluoro-5-hydroxybenzonitrile Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Diagnostic Matrix

Before altering your chemistry, cross-reference your current observations with this triage table. The synthesis of 5-(difluoromethoxy)-2-fluorobenzonitrile hinges on the efficient generation and trapping of difluorocarbene (:CF₂) .[1]

| Symptom | Probable Cause | Immediate Action |

| < 10% Conversion | Moisture Contamination | :CF₂ reacts faster with H₂O than phenols.[1] Action: Dry solvents (DMF/NMP) to <50 ppm H₂O.[1] Use fresh reagents. |

| Stalls at ~50% | Carbene Exhaustion | The half-life of :CF₂ is short.[1] Action: Add reagent (SCDA) in portions (e.g., 3 x 1.0 equiv) rather than all at once. |

| New Spot (Polar) | Nitrile Hydrolysis | High pH + Heat converts -CN to -CONH₂.[1] Action: Lower base load (use K₂CO₃ instead of KOH) or reduce water content. |

| Precipitate Forms | Salt Caking | Insoluble phenoxide salts coating the stir bar. Action: Switch to Cs₂CO₃ or add 18-Crown-6 (5 mol%). |

| No Reaction (Gas) | Mass Transfer Limit | If using ClCHF₂ gas, it is escaping before reacting. Action: Use a sealed tube or vigorous dispersion (fritted gas bubbler).[1] |

Deep Dive: Troubleshooting & Mechanism

Q1: I am using Sodium Chlorodifluoroacetate (SCDA) but yields are inconsistent. Why?

A: SCDA (ClCF₂CO₂Na) is a convenient solid source of difluorocarbene, but it is highly sensitive to the decarboxylation window .

-

The Mechanism: SCDA does not react directly. It must thermally decompose (decarboxylate) to release :CF₂.[1]

-

The Problem:

-

The Fix: Maintain a reaction temperature of 70–80°C and add the SCDA as a solution in DMF slowly (dropwise) or in solid portions over 2 hours. This maintains a steady-state concentration of :CF₂ matching the consumption rate of the phenoxide.

Q2: My starting material (2-fluoro-5-hydroxybenzonitrile) is electron-deficient. Does this affect the reaction?

A: Yes, significantly.

-

Electronic Effect: The nitrile (-CN) and fluorine (-F) groups are electron-withdrawing.[1][2] This makes the hydroxyl proton more acidic (easier to deprotonate) but makes the resulting phenoxide less nucleophilic.

-

Consequence: Your phenoxide is a "sluggish" attacker.[1] It struggles to trap the fleeting :CF₂ species before the carbene is quenched by solvent or water.

-

Optimization: You must increase the nucleophilicity of the oxygen.

-

Switch Cation: Use Cesium Carbonate (Cs₂CO₃) instead of Potassium Carbonate. The "Cesium Effect" increases the solubility and "nakedness" of the phenoxide anion, boosting reactivity.

-

Phase Transfer: Add 18-Crown-6 or TBAB (tetrabutylammonium bromide) to solubilize the anion in the organic phase.[1]

-

Q3: I see a major byproduct. Could the nitrile be hydrolyzing?

A: If you are using aqueous conditions (e.g., NaOH/Dioxane/Water) or wet DMF with strong bases (KOH/NaH), the nitrile at the 1-position is at risk.

-

Risk Factor: Although the 2-fluoro group sterically protects the nitrile slightly, the electron-withdrawing nature of the ring activates the nitrile toward nucleophilic attack by hydroxide (

). -

Solution: Switch to anhydrous conditions . Use dry DMF or NMP with Cs₂CO₃.[1] Avoid hydroxide bases (NaOH/KOH).[1] If you must use aqueous systems, keep the temperature below 60°C, though this conflicts with the activation energy needed for SCDA.

Visual Logic: Reaction Pathways & Decision Tree[1]

Pathway Analysis: The Race Against Water

The following diagram illustrates the kinetic competition. To get high conversion, the Green Path (Product Formation) must outcompete the Red Path (Quenching) and Orange Path (Side Reaction).

Figure 1: Kinetic competition in difluoromethylation.[1] Success depends on maximizing the Phenoxide-Carbene collision frequency.

Troubleshooting Flowchart

Follow this logic to isolate your specific failure mode.

Figure 2: Step-by-step diagnostic tree for optimizing conversion.

Optimized Experimental Protocol

Method: Anhydrous Solid-Liquid Difluoromethylation (SCDA Method) Scale: 1.0 gram (Adaptable)

Reagents:

-

Substrate: 2-Fluoro-5-hydroxybenzonitrile (1.0 equiv)

-

Reagent: Sodium chlorodifluoroacetate (SCDA) (2.5 equiv total)[1]

-

Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) - Crucial for electron-deficient phenols.[1]

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide) - Must be dry.[1]

Step-by-Step:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Substrate (1.0 equiv) and Cs₂CO₃ (1.5 equiv) in Anhydrous DMF (0.2 M concentration).

-

Degassing: Sparge the solution with Nitrogen or Argon for 10 minutes. Oxygen is not fatal, but moisture is.

-

Pre-heating: Heat the mixture to 70°C . Ensure the base is well-suspended.[1]

-

Reagent Addition (The Trick):

-

Do NOT add all SCDA at once.[1]

-

Add the first portion of SCDA (1.0 equiv). Stir at 70–80°C for 1 hour.

-

Monitor by TLC/LCMS.[1] You will likely see ~40% conversion.[1]

-

Add the second portion of SCDA (1.0 equiv). Stir for another 1–2 hours.

-

Add the final portion (0.5 equiv) only if starting material persists.

-

-

Workup:

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate). The product (ether) is less polar than the starting phenol.

References

-

Zafrani, Y. et al. (2009). "Diethyl bromodifluoromethylphosphonate: A highly efficient and environmentally benign difluorocarbene precursor." Tetrahedron, 65(27), 5278-5283.[1] Link[1]

-

Context: Establishes the mechanism of difluorocarbene generation and trapping by phenols.[6]

-

-

Hu, J. et al. (2011). "Difluoromethylation and trifluoromethylation reagents." Chemical Reviews, 111(10), 6131-6172.[1] Link[1]

- Context: Comprehensive review of difluoromethylation str

-

Fier, P. S.[7] & Hartwig, J. F. (2013). "Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction." Science, 342(6161), 956-960.[1] Link[1]

- Context: While focused on C-H activation, the supporting info details rigorous drying protocols for silver/fluorine chemistry applicable here.

-

Org. Synth. (2024).[1][4][8] "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate." Organic Syntheses, 101, 164-180.[1][4] Link[1]

- Context: The current "Gold Standard" procedure for this specific transformation, valid

Sources

- 1. chemscene.com [chemscene.com]

- 2. Buy 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile | 1108745-25-0 [smolecule.com]

- 3. Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. orgsyn.org [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]

- 8. chemrevlett.com [chemrevlett.com]

Technical Support Center: Purification of 5-(Difluoromethoxy)-2-fluorobenzonitrile

Welcome to the technical support resource for 5-(Difluoromethoxy)-2-fluorobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to address common challenges associated with the purification of this important synthetic intermediate. Achieving high purity is critical, as residual impurities can lead to undesirable side reactions, impact yield in subsequent steps, and introduce toxic byproducts into final pharmaceutical compounds. This document provides in-depth, experience-driven answers to frequently encountered problems, detailed troubleshooting guides, and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 5-(Difluoromethoxy)-2-fluorobenzonitrile?

A1: The impurity profile is highly dependent on the synthetic route, particularly the difluoromethylation step. Typically, the synthesis starts from 2-fluoro-5-hydroxybenzonitrile.[1] Based on this, the most common impurities include:

-

Unreacted Starting Material: Residual 2-fluoro-5-hydroxybenzonitrile is a primary impurity. Its polarity is significantly different from the product, making it relatively easy to separate.

-

Hydrolysis Byproducts: The difluoromethoxy group can be susceptible to hydrolysis under certain pH conditions, reverting to the starting phenol or forming a formate intermediate.[2][3] Similarly, the nitrile group can hydrolyze to the corresponding benzamide or benzoic acid, especially if exposed to strong acidic or basic conditions during workup.

-

Reagent-Related Impurities: Depending on the difluoromethylating agent used (e.g., diethyl (bromodifluoromethyl)phosphonate or HCF₂OTf), byproducts from the reagent itself can persist.[3][4]

-

Residual Solvents: Solvents used in the reaction and workup (e.g., DMF, acetonitrile, ethyl acetate) are common volatile impurities.

Q2: What are the primary laboratory-scale methods for purifying crude 5-(Difluoromethoxy)-2-fluorobenzonitrile?

A2: For this class of fluorinated aromatic compounds, the two most effective and widely adopted purification techniques are recrystallization and silica gel column chromatography.[5]

-

Recrystallization is ideal when the crude product has a purity of >85-90% and the impurities have different solubility profiles from the desired compound.

-

Silica Gel Column Chromatography is the method of choice for lower-purity crude material or when impurities have similar solubilities, as it separates compounds based on differences in polarity.[6]

Q3: How can I accurately assess the purity of my final product?

A3: A multi-technique approach is recommended for a comprehensive purity assessment.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis in the pharmaceutical industry.[7] A reverse-phase C18 column with a UV detector is typically used to determine the purity as a percentage (area %).[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are essential for confirming the structural integrity of the compound and identifying any structurally similar impurities that might co-elute in chromatography.